molecular formula C7H6Cl2O3 B11939736 Furan-2-ylmethyl 2,2-dichloroacetate

Furan-2-ylmethyl 2,2-dichloroacetate

Cat. No.: B11939736
M. Wt: 209.02 g/mol
InChI Key: VTNWTBBDOBPRLH-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl 2,2-dichloroacetate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-ylmethyl 2,2-dichloroacetate typically involves the esterification of furan-2-ylmethanol with 2,2-dichloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yields .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl 2,2-dichloroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan-2-ylmethyl 2,2-dichloroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes and pathways.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of furan-2-ylmethyl 2,2-dichloroacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl acetate
  • Furan-2-ylmethyl 2-chloroacetate
  • Furan-2-ylmethyl 2,2-dibromoacetate

Uniqueness

Furan-2-ylmethyl 2,2-dichloroacetate is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential biological activities. Compared to its analogs, this compound exhibits distinct chemical properties that make it suitable for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C7H6Cl2O3

Molecular Weight

209.02 g/mol

IUPAC Name

furan-2-ylmethyl 2,2-dichloroacetate

InChI

InChI=1S/C7H6Cl2O3/c8-6(9)7(10)12-4-5-2-1-3-11-5/h1-3,6H,4H2

InChI Key

VTNWTBBDOBPRLH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC(=O)C(Cl)Cl

Origin of Product

United States

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